N-Boc-2-氨基氧-3-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

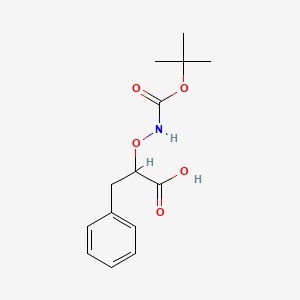

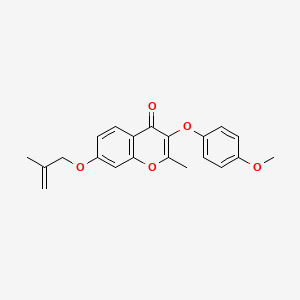

N-Boc-2-Aminooxy-3-phenyl-propionic acid is a derivative of amino acids where the amino group is protected by a t-butyloxycarbonyl (Boc) group. This protection strategy is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule. The Boc group can be removed under acidic conditions once the desired modifications to the amino acid have been completed.

Synthesis Analysis

The synthesis of N-Boc-α,α-disubstituted α-amino acids, which are structurally related to N-Boc-2-Aminooxy-3-phenyl-propionic acid, has been described using a new enantioselective method. The process involves the preparation of diastereomerically pure 3,3-disubstituted allyl alcohols, followed by Sharpless epoxidation and nucleophilic ring-opening to give 3-azido-1,2-diols. Subsequent hydrogenation and in situ protection yield the N-Boc-3-amino-1,2-diols, which are then oxidatively cleaved to the desired N-Boc-α-amino acids .

Molecular Structure Analysis

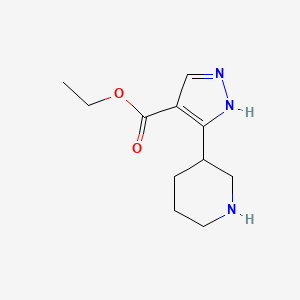

The molecular structure of N-Boc-2-Aminooxy-3-phenyl-propionic acid includes a Boc-protected amino group and a phenyl group as a substituent on the propionic acid backbone. The presence of the aminooxy functional group is significant as it allows for chemoselective reactions, particularly in the synthesis of glycopeptide mimics .

Chemical Reactions Analysis

Chemoselective reactions are a key feature of amino acids with N-alkylaminooxy side chains. For instance, the reaction of reducing sugars with peptides containing these amino acids can yield glycoconjugates that mimic natural O-linked glycopeptides. The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, a related compound, demonstrates the utility of the N-alkylaminooxy strategy in the rapid synthesis of neoglycopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2-Aminooxy-3-phenyl-propionic acid are influenced by the Boc group, which provides stability to the molecule during synthesis and functionalization. The Boc group can be selectively removed under acidic conditions without affecting other sensitive functional groups, such as the cyanomethyl ester, as demonstrated in the synthesis of various natural and unnatural amino acid cyanomethyl esters . This selective deprotection allows for high yield and purity in the final deprotected amino esters.

科学研究应用

合成应用

N-Boc-2-氨基氧-3-苯基丙酸在各种化合物的合成中发挥着至关重要的作用。它已被用于通过区域选择性开环反应合成顺式和反式-1,2-氨基醇,展示了其在有机合成中的多功能性 (Bach & Schröder, 1997)。此外,它在胺的叔丁氧羰基化中的应用突出了其在肽合成过程中保护氨基的效用,展示了其在生化应用中的重要性 (Heydari 等人,2007 年)。

肽合成

在肽合成中,N-Boc-2-氨基氧-3-苯基丙酸发挥着重要作用。它能够在苯丙氨酸上进行天然化学连接,这是合成复杂肽和蛋白质的关键步骤 (Crich & Banerjee, 2007)。该化合物还用于合成 N-Boc 保护的氨基酸,这对于肽键形成和肽合成至关重要 (Robin 等人,1995 年)。

有机官能化

N-Boc-2-氨基氧-3-苯基丙酸也用于表面的有机官能化。例如,它已被用于共价键合到玻璃碳电极上,展示了其在材料科学和电化学应用中的潜力 (Chrétien 等人,2008 年)。

医药应用

在制药行业,该化合物被用于合成修饰的肽和生物活性杂环衍生物,突出了其在药物开发和药物化学中的相关性 (Baburaj & Thambidurai, 2012)。

作用机制

The mechanism of action of Boc-protected compounds is largely dependent on their application. In the context of peptide synthesis, the Boc group serves as a temporary protection for the α-amino group . It can be easily converted into the free amines, making this protocol more applicable in multistep reactions .

未来方向

The use of Boc-protected compounds continues to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing new methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their applications in the synthesis of complex molecules .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)19-13(18)15-20-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALHAAURVILEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-Aminooxy-3-phenyl-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)pentan-1-one](/img/structure/B3000114.png)

![2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B3000116.png)

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)